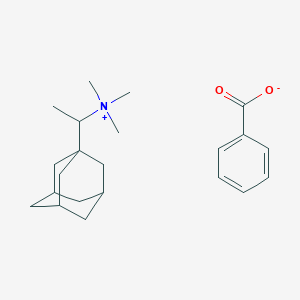
1-(1-adamantyl)-N,N,N-trimethylethanaminium benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-N,N,N-trimethylethanaminium benzoate, commonly known as ABE, is a quaternary ammonium compound that has been extensively studied in scientific research. It is a white crystalline powder with a molecular weight of 365.47 g/mol and a melting point of 200-205°C. ABE has gained attention due to its potential as a novel drug delivery system and its ability to improve the solubility and bioavailability of poorly soluble drugs.
Wirkmechanismus
The mechanism of action of ABE is not fully understood, but it is believed to work by forming micelles in aqueous solutions, which can solubilize hydrophobic drugs and improve their bioavailability. ABE can also interact with cell membranes, potentially increasing the absorption of drugs into cells.
Biochemical and Physiological Effects
ABE has been shown to have low toxicity and is generally considered safe for use in scientific research. It has been shown to improve the solubility and bioavailability of a variety of drugs, including anticancer drugs, antifungal drugs, and anti-inflammatory drugs. ABE has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ABE in lab experiments is its ability to improve the solubility and bioavailability of poorly soluble drugs, allowing for more accurate and efficient testing of these drugs. However, ABE may also have limitations, such as potential interactions with other compounds in the experimental system, which could affect the results of the experiment.
Zukünftige Richtungen
There are many potential future directions for research on ABE. One area of interest is the development of new drug delivery systems using ABE, particularly for poorly soluble drugs. Another area of interest is the study of ABE's potential therapeutic applications, such as its antioxidant and anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of ABE and its potential interactions with other compounds.
Synthesemethoden
ABE can be synthesized through a simple reaction between adamantyl chloride and trimethylamine in the presence of an acid catalyst, followed by reaction with benzoic acid. The synthesis of ABE is relatively easy and cost-effective, making it a promising candidate for drug delivery applications.
Wissenschaftliche Forschungsanwendungen
ABE has been extensively studied for its potential as a drug delivery system. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for the development of new drugs. ABE has also been studied for its potential as a transdermal drug delivery system, as it can penetrate the skin and deliver drugs directly to the bloodstream.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)ethyl-trimethylazanium;benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N.C7H6O2/c1-11(16(2,3)4)15-8-12-5-13(9-15)7-14(6-12)10-15;8-7(9)6-4-2-1-3-5-6/h11-14H,5-10H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCUBEOHVZSNAG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5149636.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5149642.png)
![2-(4-{6-fluoro-4-[(4-methylpiperazin-1-yl)carbonyl]quinolin-2-yl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5149646.png)
![ethyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5149654.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149663.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B5149668.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5149674.png)

![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)


![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
